molecular formula C₂₀H₂₁NO₂ B017282 N-Desmethylcarboxy Terbinafine CAS No. 99473-15-1

N-Desmethylcarboxy Terbinafine

Cat. No. B017282
CAS RN: 99473-15-1
M. Wt: 307.4 g/mol
InChI Key: HLMXKUJHRUTHIL-XVNBXDOJSA-N
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Description

Synthesis Analysis

The synthesis of terbinafine, and subsequently its metabolites including N-Desmethylcarboxy Terbinafine, involves several key steps. Initial synthesis strategies focus on coupling N-methyl-1-naphthalenemethanamine with different alkynes to form the terbinafine molecule. Advanced methodologies have been developed to improve the synthesis process, including modifications to enhance the yield and purity of terbinafine, which subsequently affects the production of its metabolites (Jia, 2001); (Gupta et al., 2014).

Molecular Structure Analysis

The molecular structure of N-Desmethylcarboxy Terbinafine is closely related to that of terbinafine, with modifications that include the removal of a methyl group and the addition of a carboxy group. These changes significantly impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, thus affecting its activity and potential uses in medical research (Barnette et al., 2018).

Chemical Reactions and Properties

N-Desmethylcarboxy Terbinafine undergoes various chemical reactions, particularly those involving its metabolism in the human body. It is a product of the N-dealkylation process of terbinafine, a pathway that is significant for understanding its mechanism of action and potential toxicological aspects. The formation of this metabolite, along with others, is crucial for the bioactivation and detoxification of terbinafine (Barnette et al., 2018).

Physical Properties Analysis

The physical properties of N-Desmethylcarboxy Terbinafine, such as solubility, melting point, and stability, are important for its formulation and application in pharmaceuticals. While specific details on these properties are not directly available, they can be inferred based on the properties of terbinafine and its other metabolites. These characteristics are essential for determining the drug's behavior in biological systems and its suitability for various administration routes.

Chemical Properties Analysis

The chemical properties of N-Desmethylcarboxy Terbinafine, including its reactivity, pharmacodynamics, and interaction with biological molecules, are key to its antifungal efficacy. Understanding these properties helps in assessing its mechanism of action, particularly how it inhibits the fungal enzyme squalene epoxidase, leading to the depletion of ergosterol and accumulation of squalene, which is toxic to fungi. This mechanism underlines the drug's effectiveness against a wide range of fungal pathogens (Ryder, 1989); (Ryder, 1992).

Scientific Research Applications

  • Pharmacokinetics and Determination in Biological Materials : Terbinafine and its desmethyl metabolite can be effectively determined in human plasma, which is essential for pharmacokinetic studies in humans (Denouël et al., 1995).

  • Treatment of Superficial Fungal Infections : Terbinafine shows promising results in treating superficial fungal infections, particularly those affecting the nails, and could become a first-line therapy for dermatophyte infections (Balfour & Faulds, 1992).

  • Metabolism and Drug Interaction : Terbinafine does not alter the activity of certain enzymes (CYP1A2, NAT2, or XO) involved in caffeine biotransformation, indicating its metabolic specificity (Trépanier et al., 1998).

  • Safety and Efficacy in Pediatrics : In children, terbinafine is effective and safe for treating superficial fungal infections, with a similar adverse event profile to adults (Gupta, Adamiak, & Cooper, 2003).

  • Analytical Methods for Determination : Various analytical methods have been developed for determining terbinafine hydrochloride in pharmaceuticals and biological materials (Kanakapura & Penmatsa, 2016).

  • Genotoxicity and Cytotoxicity : Terbinafine is not genotoxic or cytotoxic to cultured human peripheral blood lymphocytes in vitro, indicating a favorable safety profile (Tolomeotti et al., 2015).

  • Treatment Duration and Dosage for Onychomycosis : Terbinafine is effective for treating toenail onychomycosis, with a 12-week treatment period being sufficient for complete cure (Schroeff et al., 1992).

  • Antifungal Activity : Terbinafine demonstrates high antifungal activity against a range of fungi, including dermatophytes, aspergilli, and Sporothrix schenckii, as well as varying effects on yeast species (Petrányi, Meingassner, & Mieth, 1987).

  • Adverse Reactions : Terbinafine therapy can cause severe cutaneous adverse reactions, requiring careful monitoring and potential discontinuation in case of a cutaneous eruption (Gupta et al., 1998).

  • Pharmacokinetics in Animals : Oral terbinafine has been studied in horses and Greyhound dogs, showing no adverse effects and specific half-life details (Williams, Davis, & Kukanich, 2011).

  • Risk Factors for Hepatotoxicity : The HLA-A*33:01 gene variant is a potential risk factor for terbinafine hepatotoxicity, often leading to chronic cholestatic injury (Fontana et al., 2018).

properties

IUPAC Name

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXKUJHRUTHIL-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153120
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylcarboxy Terbinafine

CAS RN

99473-15-1
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99473-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylcarboxybutylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Baranowska, A Wilczek, J Baranowski - Analytical Sciences, 2010 - Springer
… TER is mainly metabolized to N-desmethylcarboxy terbinafine (DMT), with liver metabolism and urine excretion. TER or TER and DMT were determined by RP-HPLC in pharmaceuticals,…
Number of citations: 66 link.springer.com
R Wattanayon, B Kasprzyk-Hordern - Analytical Methods, 2021 - pubs.rsc.org
The presence and fate of antifungal agents in the environment have hardly been investigated. This is despite the increased usage of antifungal agents and higher prevalence of …
Number of citations: 2 pubs.rsc.org
R Wattanayon, K Proctor, K Jagadeesan… - Science of the Total …, 2023 - Elsevier
A new framework for retrospective mass spectral data mining for antifungal agents (AFs) and Wastewater-Based Epidemiology (WBE) was developed as part of One Health framework …
Number of citations: 5 www.sciencedirect.com
R Wattanayon, K Proctor, K Jagadeesan… - Available at SSRN …, 2023 - papers.ssrn.com
A new analytical framework for retrospective mass spectral data mining for antifungal (AFs) agents was developed as part of One Health framework for holistic evaluation of risks from …
Number of citations: 1 papers.ssrn.com
NAA Alassaf - 2016 - portal.arid.my
The work incorporated in the thesis is an attempt to develop new analytical methods for the determination of four medications belonging to different therapeutic groups namely; …
Number of citations: 0 portal.arid.my
I Baranowska, S Magiera, J Baranowski - Journal of Chromatography B, 2013 - Elsevier
One of the major challenges facing the medicine today is developing new therapies that enhance human health. To help address these challenges the utilization of analytical …
Number of citations: 30 www.sciencedirect.com
ME Bosch, AJR Sánchez, FS Rojas, CB Ojeda - Int J Pharm Biol Sci, 2013 - ijpbs.com
… The investigated metabolites were: saluamine, FUR metabolite; carnenone, active metabolite of spironolactone; N-desmethylcarboxy terbinafine, metabolite of terbinafine. The authors …
Number of citations: 9 ijpbs.com
A Vašková - 2021 - dspace.cuni.cz
HPLC Vysokoúčinná kapalinová chromatografie CYP1A2 Cytochrom P450 čeleď 1, podčeleď A, člen 2 CYP2C19 Cytochrom P450 čeleď 2, podčeleď C, člen 19 CYP2C8 Cytochrom …
Number of citations: 0 dspace.cuni.cz

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